Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate
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Overview
Description
Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a formyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another approach involves the condensation of 4-formyl-3-methoxyphenylboronic acid with methyl 2-bromopyridine-3-carboxylate in the presence of a palladium catalyst. The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods ensure high yields and purity of the final product while minimizing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Methyl 3-(4-carboxy-3-methoxyphenyl)pyridine-2-carboxylate.
Reduction: Methyl 3-(4-hydroxymethyl-3-methoxyphenyl)pyridine-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may also interact with hydrophobic pockets in target proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-carboxy-3-methoxyphenyl)pyridine-2-carboxylate: An oxidized derivative with similar structural features.
Methyl 3-(4-hydroxymethyl-3-methoxyphenyl)pyridine-2-carboxylate: A reduced derivative with a hydroxymethyl group instead of a formyl group.
Methyl 3-(4-methoxyphenyl)pyridine-2-carboxylate: A compound lacking the formyl group but retaining the methoxyphenyl and pyridine moieties
Uniqueness
Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate is unique due to the presence of both a formyl group and a methoxyphenyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
920511-16-6 |
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Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C15H13NO4/c1-19-13-8-10(5-6-11(13)9-17)12-4-3-7-16-14(12)15(18)20-2/h3-9H,1-2H3 |
InChI Key |
DBKZDPYVSCOOKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(N=CC=C2)C(=O)OC)C=O |
Origin of Product |
United States |
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